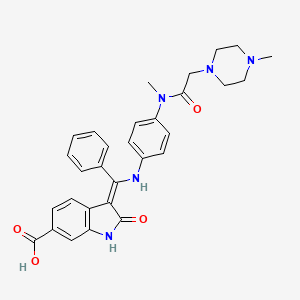

BIBF 1202

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJMWYVJAVLZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894783-71-2 | |

| Record name | BIBF-1202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBF-1202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIBF 1202 (Nintedanib) in Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease characterized by the relentless accumulation of scar tissue, leading to a terminal decline in lung function.[1][2] At the heart of its pathogenesis are complex signaling pathways that drive the proliferation and activation of fibroblasts, the primary cells responsible for extracellular matrix deposition.[1][2] BIBF 1202, known as nintedanib (B1663095), has emerged as a critical therapeutic agent in slowing the progression of IPF.[3][4] This small molecule tyrosine kinase inhibitor was initially developed as an anti-cancer agent due to its anti-angiogenic properties.[1][5][6] Its efficacy in IPF stems from its ability to simultaneously block multiple receptor tyrosine kinases (RTKs) implicated in fibrosis: Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2][3][5][6] This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies underpinning the action of nintedanib in the context of IPF.

Core Mechanism of Action: Multi-Target Tyrosine Kinase Inhibition

Nintedanib functions as an ATP-competitive inhibitor, binding to the intracellular ATP-binding pocket of VEGFR, FGFR, and PDGFR.[3][5] This action prevents the autophosphorylation of these receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for the pro-fibrotic activities of fibroblasts.[3][5] Beyond these primary targets, nintedanib also demonstrates inhibitory activity against non-receptor tyrosine kinases such as Src, Lck, and Lyn.[1][5][6]

The pathogenesis of IPF involves a milieu of growth factors, including PDGF, FGF, and VEGF, that promote the proliferation, migration, and differentiation of fibroblasts into myofibroblasts.[1][3][7] Myofibroblasts are key effector cells in fibrosis, excessively secreting extracellular matrix (ECM) proteins like collagen.[1][2] By inhibiting the receptors for these growth factors, nintedanib effectively curtails these pathological cellular behaviors.[1][2][3]

Quantitative Data: Potency and Cellular Effects

The inhibitory activity of nintedanib has been quantified through various in vitro assays, providing a clear picture of its potency against its molecular targets and its effects on cellular functions relevant to IPF.

Table 1: In Vitro Kinase Inhibition Profile of Nintedanib

| Kinase Target | IC50 (nmol/L) |

| VEGFR-1 | 34[1][8] |

| VEGFR-2 | 13[8], 21[1] |

| VEGFR-3 | 13[1][8] |

| FGFR-1 | 69[1][8] |

| FGFR-2 | 37[1][8] |

| FGFR-3 | 108[1][8] |

| FGFR-4 | 610[1] |

| PDGFRα | 59[1][8] |

| PDGFRβ | 65[1][8] |

| Flt-3 | 26[1] |

| Src | 156[1] |

| Lck | 16[1][9] |

| Lyn | 195[1] |

Table 2: Cellular Activity of Nintedanib

| Cell Type/Process | Stimulus | IC50 (nmol/L) |

| Human Umbilical Vein Endothelial Cells (HUVECs) Proliferation | VEGF | 9[1] |

| Human Aortic Smooth Muscle Cells (HUASMCs) Proliferation | PDGF-BB | 69[1] |

| Bovine Retinal Pericytes Proliferation | PDGF-BB | 79[1] |

| Normal Human Lung Fibroblasts (N-HLF) PDGFRα Autophosphorylation | PDGF-BB | 22[1] |

| Normal Human Lung Fibroblasts (N-HLF) PDGFRβ Autophosphorylation | PDGF-BB | 39[1] |

| Normal Human Lung Fibroblasts (N-HLF) Proliferation | PDGF-BB | 64[1] |

| IPF Human Lung Fibroblasts (IPF-HLF) Motility | PDGF | 28[3] |

| Normal Human Lung Fibroblasts (N-HLF) Motility | PDGF | 19[3] |

| IPF Human Lung Fibroblasts (IPF-HLF) Motility | FGF | 226[3] |

| Normal Human Lung Fibroblasts (N-HLF) Motility | FGF | 86[3] |

Signaling Pathways Targeted by Nintedanib

The inhibition of VEGFR, FGFR, and PDGFR by nintedanib leads to the downregulation of several key intracellular signaling pathways that are aberrantly activated in IPF. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Src signaling cascades.[10]

Nintedanib's Impact on Pro-Fibrotic Signaling

Caption: Nintedanib inhibits key pro-fibrotic signaling pathways.

Experimental Protocols

The elucidation of nintedanib's mechanism of action has been dependent on a variety of in vitro and in vivo experimental models.

In Vitro Methodologies

1. Kinase Inhibition Assays:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of nintedanib against specific tyrosine kinases.

-

Protocol Outline:

-

Recombinant human protein kinase domains are used.

-

Enzymatic reactions are carried out in the presence of varying concentrations of nintedanib.

-

Kinase activity is measured, typically through the quantification of ATP consumption or substrate phosphorylation.

-

IC50 values are calculated from the dose-response curves.

-

2. Cell Proliferation/Viability Assays:

-

Objective: To assess the effect of nintedanib on the proliferation of relevant cell types (e.g., lung fibroblasts, endothelial cells).

-

Protocol Outline:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a pro-proliferative stimulus (e.g., PDGF-BB, FGF-2, VEGF) in the presence of varying concentrations of nintedanib.

-

After a defined incubation period (e.g., 24-72 hours), cell viability is assessed using colorimetric or fluorometric assays (e.g., MTS, MTT, or resazurin-based assays).

-

Absorbance or fluorescence is measured, and EC50 values for growth inhibition are determined.

-

3. Western Blotting for Protein Phosphorylation:

-

Objective: To determine the effect of nintedanib on the phosphorylation state of receptor tyrosine kinases and downstream signaling proteins.

-

Protocol Outline:

-

Cells (e.g., human lung fibroblasts) are cultured and treated with nintedanib at various concentrations, followed by stimulation with a growth factor (e.g., PDGF-BB).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-PDGFR, phospho-Akt, phospho-ERK).

-

Following incubation with a secondary antibody, the protein bands are visualized and quantified.

-

4. Cell Migration (Wound Healing/Scratch) Assay:

-

Objective: To evaluate the impact of nintedanib on fibroblast migration.

-

Protocol Outline:

-

A confluent monolayer of cells is "scratched" with a sterile pipette tip to create a cell-free gap.

-

The cells are then treated with different concentrations of nintedanib.

-

Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

-

The rate of wound closure is measured to assess cell migration.

-

Workflow for In Vitro Cellular Assays

Caption: Generalized workflow for in vitro evaluation of nintedanib.

In Vivo Models

Bleomycin-Induced Pulmonary Fibrosis Model:

-

Objective: To assess the anti-fibrotic efficacy of nintedanib in a well-established animal model of lung fibrosis.

-

Protocol Outline:

-

Pulmonary fibrosis is induced in mice or rats via intratracheal administration of bleomycin (B88199).

-

Nintedanib treatment is initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis).

-

The drug is typically administered daily via oral gavage.

-

At the end of the study period, lung tissues are harvested for analysis.

-

Efficacy is evaluated through histological assessment of fibrosis (e.g., Ashcroft scoring), measurement of lung collagen content (e.g., hydroxyproline (B1673980) assay), and analysis of inflammatory markers and pro-fibrotic gene expression.

-

Conclusion

Nintedanib represents a significant advancement in the management of idiopathic pulmonary fibrosis. Its mechanism of action, centered on the potent and simultaneous inhibition of key receptor tyrosine kinases (VEGFR, FGFR, and PDGFR), directly counteracts the fundamental pathogenic processes of fibroblast proliferation, migration, and differentiation. This multi-targeted approach effectively dampens the pro-fibrotic signaling milieu within the lung, ultimately slowing the progressive loss of lung function that is the hallmark of IPF. The comprehensive in vitro and in vivo data provide a robust scientific rationale for its clinical efficacy. Further research into the nuanced interactions of nintedanib with various signaling pathways will continue to refine our understanding and may unveil new therapeutic opportunities in the fight against fibrotic diseases.

References

- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. researchgate.net [researchgate.net]

- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Potential of nintedanib in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Nintedanib Signaling Pathways in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nintedanib (B1663095) is a potent, orally available small-molecule triple angiokinase inhibitor that targets the primary drivers of angiogenesis and tumor growth: vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3] By competitively binding to the ATP-binding pocket of these receptor tyrosine kinases, nintedanib effectively blocks their autophosphorylation and downstream signaling cascades.[1][3] This multifaceted inhibition disrupts critical pathways involved in tumor cell proliferation, migration, and the formation of the tumor microenvironment, establishing nintedanib as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in combination with chemotherapy for patients with adenocarcinoma histology.[4][5] This technical guide provides an in-depth overview of the signaling pathways modulated by nintedanib in lung cancer, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of Nintedanib

| Kinase Target | IC50 (nM) |

| FGFR1 | 300–1,000 |

| FGFR2 | 257 |

| FGFR3 | 300–1,000 |

| FGFR4 | 300–1,000 |

| PDGFRα | 41 |

| PDGFRβ | 58 |

| VEGFR1 | 300–1,000 |

| VEGFR2 | 46 |

| VEGFR3 | 33 |

| LCK | 22 |

| LYN | 300–1,000 |

| SRC | 811 |

| FLT-3 | 17 |

| Data compiled from cellular BA/F3 assays.[6] |

Table 2: Nintedanib IC50 Values in NSCLC Cell Lines

| Cell Line | Histology | IC50 (µM) | Assay Method |

| A549 | Adenocarcinoma | 22.62 | MTT |

| PC-9 | Adenocarcinoma | ~2.5 to >5 | MTT |

| H2228 | Adenocarcinoma | ~2.5 to >5 | MTT |

| H3122 | Adenocarcinoma | ~2.5 to >5 | MTT |

| H1993 | Adenocarcinoma | ~2.5 to >5 | MTT |

| H460 | Large Cell Carcinoma | ~2.5 to >5 | MTT |

| H1975 | Adenocarcinoma | ~2.5 to >5 | MTT |

| NCI-H1703 | Squamous Cell Carcinoma | - | - |

| LC-2/ad | Adenocarcinoma | - | - |

| Calu-6 | Adenocarcinoma | > 1 | [3H] Thymidine uptake |

| Data from various cell viability and proliferation assays.[1][7] |

Table 3: Preclinical In Vivo Efficacy of Nintedanib

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| NCI-H1703 (NSCLC) | Nintedanib (100 mg/kg) | 107 (tumor shrinkage) |

| NCI-H1703 (NSCLC) | Imatinib (75 mg/kg, qd) | 45 |

| NCI-H1703 (NSCLC) | Imatinib (75 mg/kg, bid) | 58 |

| NCI-H1703 (NSCLC) | Vatalanib (100 mg/kg) | 73 |

| Data from a study comparing nintedanib with other kinase inhibitors.[4] |

Table 4: Key Efficacy Outcomes from the LUME-Lung 1 Phase III Clinical Trial (Nintedanib + Docetaxel (B913) vs. Placebo + Docetaxel)

| Patient Population | Endpoint | Nintedanib + Docetaxel | Placebo + Docetaxel | Hazard Ratio (95% CI) | p-value |

| All Patients | Median PFS | 3.4 months | 2.7 months | 0.79 (0.68–0.92) | 0.0019 |

| Median OS | 10.1 months | 9.1 months | 0.94 (0.83–1.05) | 0.2720 | |

| Adenocarcinoma Histology | Median PFS | 4.0 months | 2.8 months | 0.77 (0.62-0.96) | 0.0193 |

| Median OS | 12.6 months | 10.3 months | 0.83 (0.70–0.99) | 0.0359 | |

| Adenocarcinoma, progressed <9 months after start of first-line therapy | Median OS | 10.9 months | 7.9 months | 0.75 (0.60–0.92) | 0.0073 |

| PFS: Progression-Free Survival; OS: Overall Survival.[8][9] |

Signaling Pathways

Nintedanib exerts its anti-tumor effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis.[2][3] The primary targets are the receptor tyrosine kinases VEGFR, FGFR, and PDGFR.[2][3]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[10] Nintedanib inhibits VEGFR-1, -2, and -3.[2] Inhibition of VEGFR-2 is considered the most crucial for blocking the formation and maintenance of tumor vasculature.[11] Downstream signaling cascades affected include the PI3K/AKT and MAPK pathways, leading to decreased endothelial cell proliferation, migration, and survival.[2][12]

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is involved in cell proliferation, differentiation, and angiogenesis.[2] Nintedanib inhibits FGFR-1, -2, and -3.[2] Upregulation of the FGFR pathway has been identified as a potential resistance mechanism to anti-VEGF therapies, making nintedanib's dual inhibition a significant advantage.[13] Downstream signaling involves the RAS/MAPK and PI3K/AKT pathways.[2]

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a role in cell growth, proliferation, and angiogenesis, particularly in the recruitment of pericytes and vascular smooth muscle cells to stabilize newly formed blood vessels.[5] Nintedanib inhibits both PDGFR-α and PDGFR-β.[2] Similar to the other pathways, downstream signaling primarily involves the PI3K/AKT and MAPK pathways.[2]

Experimental Protocols

Determination of Nintedanib IC50 in NSCLC Cell Lines (MTT Assay)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of nintedanib in NSCLC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1]

Materials:

-

NSCLC cell lines (e.g., A549, H1975)

-

Complete growth medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Nintedanib

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a stock solution of nintedanib in DMSO.

-

Perform serial dilutions of nintedanib in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[1]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate for 48-72 hours.[1]

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.[7]

-

Incubate for 2-4 hours at 37°C.[14]

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[7]

-

-

Data Acquisition and Analysis:

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of nintedanib in a lung cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

NSCLC cell line (e.g., NCI-H1703)

-

Matrigel (optional)

-

Nintedanib

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer nintedanib orally (e.g., by gavage) at a specified dose and schedule (e.g., 100 mg/kg, daily).[4]

-

Administer the vehicle control to the control group.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

-

Calculate tumor growth inhibition (TGI) and perform statistical analysis.

-

Tumor tissue can be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

-

Conclusion

Nintedanib's mechanism of action, centered on the potent and simultaneous inhibition of VEGFR, FGFR, and PDGFR signaling pathways, provides a robust strategy for combating lung cancer. Its efficacy, particularly in patients with adenocarcinoma, has been demonstrated in both preclinical models and large-scale clinical trials. This technical guide offers a comprehensive resource for understanding the molecular basis of nintedanib's anti-tumor activity and provides foundational protocols for further research and development in the field of lung cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. benchchem.com [benchchem.com]

- 4. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy of combined VEGFR1–3, PDGFα/β, and FGFR1–3 blockade using nintedanib for esophagogastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjpls.org [wjpls.org]

An In-depth Technical Guide on BIBF 1202: Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBF 1202 is the principal active metabolite of Nintedanib (BIBF 1120), a multi-targeted tyrosine kinase inhibitor. Formed via ester hydrolysis of its parent compound, this compound exhibits inhibitory activity against key drivers of angiogenesis and fibrosis, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). This technical guide provides a comprehensive overview of the known molecular targets of this compound, its molecular interactions, and detailed experimental protocols for its study. While exhibiting a similar target profile to Nintedanib, quantitative data indicates that this compound is a less potent inhibitor for several of these key kinases. This document aims to serve as a core resource for researchers investigating the pharmacology and therapeutic potential of this active metabolite.

Introduction

Nintedanib (BIBF 1120) is an established therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer. Its mechanism of action lies in the inhibition of multiple receptor tyrosine kinases. Following oral administration, Nintedanib is rapidly metabolized, primarily through ester cleavage, to form its main active metabolite, this compound.[1][2] This free acid metabolite is subsequently glucuronidated to this compound glucuronide for excretion.[3][4] Although this compound demonstrates pharmacological activity at some of the same receptors as Nintedanib, its in vivo potency is notably lower.[1] Understanding the specific molecular interactions and inhibitory profile of this compound is crucial for a complete comprehension of Nintedanib's overall pharmacological effect and for the development of future therapeutic strategies.

Molecular Targets and Interactions

This compound, like its parent compound Nintedanib, is an inhibitor of the VEGFR, FGFR, and PDGFR families of receptor tyrosine kinases.[5] These receptors are critical mediators of signaling pathways that regulate cell proliferation, migration, and angiogenesis.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

This compound has been shown to inhibit VEGFR2, a key mediator of VEGF-induced angiogenesis. The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes the proliferation and migration of endothelial cells.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family (FGFR1-4) and their ligands, the fibroblast growth factors (FGFs), are involved in a wide range of cellular processes, including cell growth, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.

Platelet-Derived Growth Factor Receptors (PDGFRs)

PDGFRs (PDGFRα and PDGFRβ) are activated by platelet-derived growth factors (PDGFs) and play a significant role in the growth and survival of fibroblasts and other mesenchymal cells. Inhibition of PDGFR signaling is a key mechanism in the anti-fibrotic effects of Nintedanib.

Quantitative Data

The inhibitory activity of this compound has been quantified against VEGFR2. While specific IC50 values for many of its targets are not widely available in the public domain, comparative data provides insight into its potency relative to Nintedanib.

| Target | This compound IC50 (nM) | Nintedanib IC50 (nM) | Reference |

| VEGFRs | |||

| VEGFR1 | Data not available | 34 | [6] |

| VEGFR2 | 62 | 13 | [5][6] |

| VEGFR3 | Data not available | 13 | [6] |

| FGFRs | |||

| FGFR1 | Data not available | 69 | [6] |

| FGFR2 | Data not available | 37 | [6] |

| FGFR3 | Data not available | 108 | [6] |

| PDGFRs | |||

| PDGFRα | Data not available | 59 | [6] |

| PDGFRβ | Data not available | 65 | [6] |

Comparative Potency of this compound vs. Nintedanib in Cellular Assays

| Assay | Stimulant | Cell Type | Potency of this compound relative to Nintedanib | Reference |

| Cell Proliferation | VEGF or bFGF | Human Umbilical Vascular Endothelial Cells (HUVECs) | ~9-10 fold lower | [1] |

| PDGFRα Stimulation | PDGF | Primary Lung Fibroblasts | ~265-fold lower | [1] |

| PDGFRβ Stimulation | PDGF | Primary Lung Fibroblasts | ~607-fold lower | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its analysis.

References

- 1. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

Vargatef (Nintedanib): A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vargatef (nintedanib), a potent small molecule inhibitor, has emerged as a significant therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and certain types of cancer. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of nintedanib (B1663095). It details the drug's mechanism of action as a triple angiokinase inhibitor, targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This document summarizes key quantitative data from pivotal studies, outlines detailed experimental methodologies for crucial assays, and visualizes the complex signaling pathways and experimental workflows involved in its development.

Discovery and Preclinical Development

Nintedanib (formerly known as BIBF 1120) was discovered and developed by Boehringer Ingelheim. Interestingly, it was identified as a side product during a screening program for cyclin-dependent kinase (CDK4) inhibitors. Subsequent investigations revealed its potent and specific inhibitory profile against key receptor tyrosine kinases involved in angiogenesis and fibrosis.

Mechanism of Action

Nintedanib is a competitive intracellular inhibitor that binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR. This binding blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling cascades crucial for the proliferation, migration, and survival of various cell types, including endothelial cells, pericytes, and fibroblasts. In addition to these primary targets, nintedanib also inhibits non-receptor tyrosine kinases such as Src, Lck, and Lyn.

In Vitro Kinase Inhibition

The inhibitory activity of nintedanib against a panel of kinases was determined in enzymatic assays using human recombinant protein kinase domains. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against VEGFR, FGFR, and PDGFR families.

| Kinase Target | IC50 (nM) |

| VEGFR Family | |

| VEGFR-1 | 34 |

| VEGFR-2 | 21 |

| VEGFR-3 | 13 |

| FGFR Family | |

| FGFR-1 | 69 |

| FGFR-2 | 37 |

| FGFR-3 | 108 |

| FGFR-4 | 610 |

| PDGFR Family | |

| PDGFRα | 59 |

| PDGFRβ | 65 |

| Other Kinases | |

| Flt-3 | 26 |

| Lck | 16 |

| Lyn | 195 |

| Src | 156 |

Signaling Pathways

Nintedanib exerts its therapeutic effects by modulating several critical signaling pathways implicated in fibrosis and angiogenesis.

Key Preclinical Experimental Protocols

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

Methodology:

-

Cell Seeding: Plate human lung fibroblasts in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of nintedanib.

-

Stimulation: Stimulate cell proliferation with a growth factor such as PDGF-BB (50 ng/mL).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

-

Detection: Add an anti-BrdU antibody conjugated to peroxidase, followed by a substrate solution to elicit a colorimetric reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The color intensity is directly proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.

Fibroblast Migration Assay (Scratch Assay)

This method assesses the effect of nintedanib on the migration of fibroblasts.

Methodology:

-

Cell Seeding: Seed human lung fibroblasts in a multi-well plate to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of nintedanib.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is calculated to determine the effect of nintedanib on cell migration.

Clinical Development

Nintedanib was initially investigated as a treatment for various solid tumors. Its development for non-small cell lung cancer (NSCLC) showed promising results. Subsequently, recognizing the role of the targeted pathways in fibrosis, its clinical development was extended to idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.

Pivotal Clinical Trials in Idiopathic Pulmonary Fibrosis

The efficacy and safety of nintedanib for the treatment of IPF were established in two replicate Phase III, randomized, double-blind, placebo-controlled trials: INPULSIS-1 and INPULSIS-2. These followed the positive results of the Phase II TOMORROW trial.

Key Inclusion Criteria for INPULSIS Trials:

-

Age ≥ 40 years

-

Diagnosis of IPF within the last 5 years

-

Forced Vital Capacity (FVC) ≥ 50% of predicted value

-

Diffusing capacity of the lung for carbon monoxide (DLCO) between 30% and 79% of predicted value

Key Exclusion Criteria for INPULSIS Trials:

-

Clinically significant airway obstruction

-

Sustained improvement in FVC or DLCO prior to screening

-

Other known causes of interstitial lung disease

Efficacy in IPF

The primary endpoint for the INPULSIS trials was the annual rate of decline in Forced Vital Capacity (FVC). Both trials demonstrated a statistically significant reduction in the annual rate of FVC decline in patients receiving nintedanib compared to placebo.

| Trial | Treatment Group | Annual Rate of FVC Decline (mL/year) | Difference from Placebo (mL/year) | p-value |

| INPULSIS-1 | Nintedanib | -114.7 | 125.2 | <0.001 |

| Placebo | -239.9 | |||

| INPULSIS-2 | Nintedanib | -113.6 | 93.7 | <0.001 |

| Placebo | -207.3 | |||

| Pooled Data | Nintedanib | -112.4 | 110.9 | <0.001 |

| Placebo | -223.3 |

Regulatory Milestones

-

October 15, 2014: The U.S. Food and Drug Administration (FDA) approved Ofev (nintedanib) for the treatment of idiopathic pulmonary fibrosis.

-

January 2015: Nintedanib was authorized for use in Europe for IPF.

-

September 2019: The FDA granted a second indication for nintedanib for slowing the rate of decline in pulmonary function in patients with systemic sclerosis-associated interstitial lung disease (SSc-ILD).

-

March 9, 2020: The FDA approved a new indication for nintedanib to treat patients with chronic fibrosing interstitial lung diseases with a progressive phenotype.

Conclusion

The discovery and development of Vargatef (nintedanib) represent a significant advancement in the treatment of fibrotic lung diseases and certain cancers. Its unique mechanism of action, targeting multiple key signaling pathways, has been rigorously validated through extensive preclinical and clinical research. The data presented in this guide underscore the robust scientific foundation for its therapeutic use and provide a valuable resource for researchers and clinicians in the field of drug development and respiratory medicine.

BIBF 1202: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF 1202 is the primary and pharmacologically active metabolite of nintedanib (B1663095) (formerly known as BIBF 1120), a small molecule tyrosine kinase inhibitor. Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer (NSCLC), and other progressive fibrosing interstitial lung diseases. Understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial for a comprehensive grasp of nintedanib's mechanism of action, its efficacy, and its safety profile. This technical guide provides an in-depth summary of the available data on this compound, including its metabolic pathway, pharmacokinetic parameters, and its activity as a tyrosine kinase inhibitor.

Pharmacokinetics

This compound is formed in the body from its parent drug, nintedanib, through a primary metabolic pathway.

Metabolism and Elimination

Nintedanib is predominantly metabolized via hydrolytic cleavage by esterases, resulting in the formation of its free acid moiety, this compound.[1] This biotransformation is a major route of clearance for nintedanib. Following its formation, this compound is subsequently glucuronidated by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, primarily UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10, to form this compound glucuronide.[1] Both this compound and its glucuronide are mainly excreted through the biliary-fecal route, with less than 1% of the parent drug being eliminated via urine.[1]

The metabolic pathway of nintedanib to this compound and its subsequent glucuronidation is depicted in the following diagram:

Pharmacokinetic Parameters

Quantitative data on the pharmacokinetic parameters of this compound are summarized in the tables below. It is important to note that some of the available data comes from studies where nintedanib was co-administered with other drugs, which may influence the pharmacokinetic profile of its metabolites.

Table 1: Pharmacokinetic Parameters of this compound in Japanese Patients with IPF (Multiple Doses of Nintedanib) [2]

| Parameter | Nintedanib Alone | Nintedanib with Pirfenidone |

| tmax,ss (h) | 3–4 | 3–5 |

| t1/2,ss (h) | ~23 | 27–26 |

tmax,ss: Time to reach maximum steady-state plasma concentration; t1/2,ss: Terminal half-life at steady state.

Table 2: Geometric Mean Cmax,ss of this compound in Japanese Patients with IPF (Nintedanib 150 mg twice daily) [2]

| Treatment | gMean Cmax,ss (ng/mL) |

| Nintedanib Alone | 33.2 |

| Nintedanib with Pirfenidone | 15.4 |

gMean Cmax,ss: Geometric mean maximum steady-state plasma concentration.

A population pharmacokinetic analysis of nintedanib in patients with non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF) found that the pharmacokinetics and covariate effects for this compound were similar to those of nintedanib.[3]

Pharmacodynamics

This compound is an active metabolite that contributes to the overall pharmacological effect of nintedanib, albeit with a lower potency than the parent compound.[3]

Mechanism of Action and In Vitro Potency

Like its parent drug, this compound acts as a tyrosine kinase inhibitor. It has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The in vitro potency of this compound against this receptor is detailed in the table below.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| VEGFR2 | 62 | [4] |

IC50: Half-maximal inhibitory concentration.

While this compound demonstrates activity against VEGFR2, its potency against other key targets of nintedanib, such as Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR), is substantially lower than that of the parent compound. Specifically, in in-vivo cellular assays, this compound showed a significantly lower potency compared to nintedanib in stimulating human umbilical vascular endothelial cells (based on VEGF or bFGF stimulation) and in stimulating primary lung fibroblasts (based on PDGFRα and PDGFRβ stimulation).[3] The in vivo efficacy of this compound was not observed in mouse xenograft models, suggesting that its plasma concentrations are unlikely to be the primary contributor to the clinical effects of nintedanib.[3]

Transporter Interactions

In vitro studies have shown that this compound is a substrate of the organic anion-transporting polypeptides OATP-1B1 and OATP-2B1.[1]

Signaling Pathway

By inhibiting VEGFR2, this compound can interfere with downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and survival. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways. This compound, by blocking the ATP-binding site of the VEGFR2 kinase domain, inhibits these downstream signals.

A simplified representation of the VEGFR2 signaling pathway and the point of inhibition by this compound is shown below.

Experimental Protocols

Quantification of this compound in Biological Matrices

A common and validated method for the simultaneous determination of nintedanib and this compound in plasma and tissue homogenates is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A representative experimental workflow for such an analysis is outlined below.

A detailed protocol for such an assay would typically include the following steps:

-

Sample Preparation: Protein precipitation of plasma or tissue homogenate samples is performed using a solvent like acetonitrile. An internal standard is added prior to precipitation to ensure accuracy.

-

Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against tyrosine kinases like VEGFR2 is determined using in vitro kinase assays. A general protocol for such an assay to determine the IC50 value is as follows:

-

Reagents and Materials: Recombinant human VEGFR2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent are required.

-

Assay Procedure:

-

A series of dilutions of this compound are prepared.

-

The recombinant kinase and the substrate are incubated with the different concentrations of this compound in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (detecting incorporation of 32P-ATP) or non-radiometric methods like fluorescence/luminescence-based assays that use phospho-specific antibodies or measure ATP depletion.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is the main, active metabolite of nintedanib, formed via esterase-mediated hydrolysis. It exhibits a pharmacokinetic profile that is closely related to its parent compound. While it contributes to the overall pharmacological activity of nintedanib through the inhibition of VEGFR2, its potency is considerably lower than that of nintedanib, particularly against other key receptor tyrosine kinases like PDGFRs. The clinical efficacy of nintedanib is therefore likely driven primarily by the parent molecule. A thorough understanding of the properties of this compound is essential for a complete characterization of nintedanib's disposition and activity in the body. Further research focusing on the specific pharmacokinetic parameters of this compound in various populations could provide additional insights.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of BIBF 1202: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBF 1202 is the primary and pharmacologically active metabolite of nintedanib (B1663095) (Vargatef®, formerly BIBF 1120), a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Understanding the in vitro efficacy of its main metabolite, this compound, is crucial for a comprehensive assessment of the drug's overall activity and pharmacokinetic profile. This technical guide provides an in-depth summary of the available in vitro data on this compound, including its inhibitory activity on key receptor tyrosine kinases and its effects on cellular processes central to angiogenesis.

Mechanism of Action

This compound, a carboxylic acid derivative of nintedanib, is formed via esterase-mediated hydrolysis of the parent compound. Like nintedanib, this compound functions as a competitive inhibitor at the ATP-binding sites of the intracellular domains of VEGFR, FGFR, and PDGFR. By blocking the autophosphorylation of these receptors, this compound inhibits the downstream signaling cascades that regulate cell proliferation, migration, and survival, which are critical for angiogenesis and tumor growth.

Data Presentation: Quantitative Analysis of In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro efficacy of this compound. It is important to note that while data for this compound is available, it is less extensive than that for its parent compound, nintedanib.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs) by this compound

| Target | IC50 (nM) | Notes |

| VEGFR2 | 62[1] | Data from in vitro kinase assay. |

| FGFR1 | Data not available | |

| FGFR2 | Data not available | |

| FGFR3 | Data not available | |

| PDGFRα | Data not available | |

| PDGFRβ | Data not available |

Table 2: Comparative Cellular Potency of this compound and Nintedanib

| Cell Type & Stimulation | Endpoint | Fold-Potency Difference (this compound vs. Nintedanib) |

| Human Umbilical Vascular Endothelial Cells (HUVEC) - VEGF or bFGF stimulated | Inhibition of proliferation/activity | ~9–10-fold less potent[2] |

| Primary Lung Fibroblasts - PDGFα stimulated | Inhibition of proliferation/activity | ~265-fold less potent[2] |

| Primary Lung Fibroblasts - PDGFβ stimulated | Inhibition of proliferation/activity | ~607-fold less potent[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard in vitro assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.

Methodology:

-

Kinase and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR2, FGFRs, PDGFRs) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)4:1) are used.

-

Assay Buffer: A buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP for radiometric assays or unlabeled ATP for fluorescence/luminescence-based assays) is prepared.

-

Reaction: The kinase, substrate, and varying concentrations of this compound are incubated in the assay buffer. The reaction is initiated by the addition of ATP.

-

Detection:

-

Radiometric Assay: The incorporation of the radiolabeled phosphate (B84403) into the substrate is measured using a scintillation counter after capturing the substrate on a filter membrane.

-

Fluorescence/Luminescence-based Assays: These assays typically measure the amount of ADP produced, which is stoichiometrically equivalent to the amount of phosphate transferred to the substrate. This is often achieved using coupled enzyme reactions that lead to a fluorescent or luminescent signal.

-

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with growth factors (e.g., VEGF or bFGF).

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to untreated control cells. The IC50 value for cell proliferation inhibition is then determined.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on endothelial cell migration.

Methodology:

-

Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains media with a chemoattractant (e.g., VEGF).

-

Cell Seeding: HUVECs, pre-treated with different concentrations of this compound, are seeded into the upper chamber in serum-free media.

-

Incubation: The plate is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with Crystal Violet or DAPI).

-

Quantification: The number of migrated cells is counted under a microscope in several random fields.

-

Data Analysis: The percentage of migration inhibition is calculated for each this compound concentration compared to the control.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Matrix Coating: Wells of a 96-well plate are coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.

-

Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

Incubation: The plate is incubated for a period that allows for the formation of tube-like structures (typically 6-24 hours).

-

Visualization: The formation of the tubular network is observed and photographed using a microscope.

-

Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

-

Data Analysis: The inhibitory effect of this compound on tube formation is expressed as a percentage of the control.

Mandatory Visualization

Signaling Pathway Inhibition by this compound

Caption: Inhibition of VEGFR, FGFR, and PDGFR signaling by this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of this compound in a kinase assay.

Logical Relationship of Angiogenesis Assays

Caption: Key cellular processes in angiogenesis evaluated by in vitro assays.

Conclusion

The available in vitro data indicate that this compound is an active metabolite of nintedanib that retains inhibitory activity against VEGFR2. However, its potency in cellular assays is substantially lower than that of the parent compound, particularly against PDGFR-stimulated cells. This suggests that while this compound contributes to the overall pharmacological profile of nintedanib, the parent drug is the primary driver of the observed clinical efficacy. Further studies providing specific IC50 values for this compound against a broader range of kinases and more detailed quantitative data from cell-based assays would be beneficial for a more complete understanding of its in vitro efficacy.

References

The Attenuation of Fibroblast Activation by Nintedanib (BIBF 1120): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast activation is a cornerstone of the pathogenesis of fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM) leading to organ scarring and dysfunction. Nintedanib (B1663095) (formerly BIBF 1120), a potent small molecule inhibitor of multiple tyrosine kinases, has emerged as a key therapeutic agent in mitigating fibrotic processes. This technical guide provides an in-depth analysis of the mechanism of action of Nintedanib, with a specific focus on its effects on fibroblast activation. We will explore the signaling pathways modulated by Nintedanib, summarize key quantitative data from in-vitro studies, and provide an overview of the experimental protocols used to elucidate these effects. This document also clarifies the role of its primary metabolite, BIBF 1202.

Introduction: The Role of Fibroblasts in Fibrosis

Fibroblasts are key effector cells in the development of fibrosis.[1] In response to tissue injury, quiescent fibroblasts undergo a phenotypic transformation into activated myofibroblasts. This activation is characterized by increased proliferation, migration, and the secretion of large quantities of ECM components, such as collagen and fibronectin.[2] This process is driven by a complex network of signaling molecules, including platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and transforming growth factor-beta (TGF-β).[3] In pathological conditions like idiopathic pulmonary fibrosis (IPF), this wound-healing response becomes dysregulated, leading to progressive and irreversible fibrosis.[3][4]

Nintedanib is an intracellular inhibitor that targets the ATP-binding pockets of key receptor tyrosine kinases (RTKs) involved in fibroblast activation, namely PDGF receptor (PDGFR), FGF receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5] By blocking these receptors, Nintedanib effectively curtails the downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into myofibroblasts.[3][4]

It is important to distinguish Nintedanib (BIBF 1120) from its principal metabolite, this compound. While this compound does exhibit some pharmacological activity, its potency is substantially lower than that of the parent compound, Nintedanib.[6] Therefore, the clinical efficacy of Nintedanib is primarily attributed to the action of BIBF 1120, not its metabolite.[6]

Mechanism of Action: Inhibition of Key Signaling Pathways

Nintedanib exerts its anti-fibrotic effects by competitively binding to the intracellular ATP-binding site of PDGFR, FGFR, and VEGFR, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[5] This multi-targeted approach is crucial as multiple growth factors contribute to the fibrotic cascade.

The primary signaling pathways inhibited by Nintedanib in fibroblasts include:

-

PDGFR Signaling: PDGF is a potent mitogen and chemoattractant for fibroblasts.[4] Nintedanib's inhibition of PDGFRα and PDGFRβ blocks the activation of downstream mediators such as protein kinase B (Akt) and extracellular signal-regulated kinase (ERK)1/2, which are critical for fibroblast proliferation and survival.[4]

-

FGFR Signaling: FGFs are involved in fibroblast proliferation and differentiation. By blocking FGFRs, Nintedanib further suppresses these pro-fibrotic activities.[3]

-

VEGFR Signaling: While primarily associated with angiogenesis, VEGF can also stimulate fibroblast proliferation through binding to PDGFR.[4] Nintedanib's inhibition of VEGFR contributes to the overall reduction in fibroblast activation.

-

TGF-β Signaling: While not a direct inhibitor of the TGF-β receptor, Nintedanib has been shown to interfere with TGF-β signaling.[7][8] It can inhibit TGF-β-induced myofibroblast differentiation and the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.[8][9] This may occur through the inhibition of non-receptor tyrosine kinases like Src, which can be involved in TGF-β signaling.[5] Nintedanib has also been shown to inhibit the phosphorylation of SMAD2/3, key downstream effectors of the canonical TGF-β pathway.[8]

The following diagram illustrates the primary mechanism of action of Nintedanib in inhibiting fibroblast activation.

Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR, blocking downstream signaling.

Quantitative Effects on Fibroblast Function

In vitro studies have consistently demonstrated the potent inhibitory effects of Nintedanib on various aspects of fibroblast activation. The following tables summarize key quantitative data from these studies.

Table 1: Inhibition of Fibroblast Proliferation

| Cell Type | Stimulant | Nintedanib Concentration | Inhibition | Reference |

| Human Lung Fibroblasts (IPF) | PDGF-BB (50 ng/mL) | 70 nM | 65% | [10] |

| Human Lung Fibroblasts (IPF) | Fetal Bovine Serum (FBS) 1% | 70 nM | 22% | [10] |

| Human Lung Fibroblasts | PDGF-BB, bFGF, VEGF | Not specified | Pro-proliferative effect prevented | [11] |

Table 2: Effects on Extracellular Matrix (ECM) Regulation

| Cell Type | Treatment | Effect | Nintedanib Concentration | Reference |

| Human Lung Fibroblasts (IPF) | TGF-β1 | Inhibition of collagen secretion | Not specified | [11] |

| Human Lung Fibroblasts (IPF) | - | Down-regulation of fibronectin and collagen 1a1 protein and mRNA expression | 0.5, 1, or 2 μM | [7] |

| Human Lung Fibroblasts (IPF) | - | Enhanced expression of pro-MMP-2 | Not specified | [11] |

| Human Lung Fibroblasts (IPF) | - | Inhibited expression of TIMP-2 | Not specified | [11] |

| Human Lung Fibroblasts (PF-HP, PPFE) | TGF-β1 | Reduced FIBRONECTIN, COL1A1, and ACTA2 mRNA levels | 1 μM | [8] |

Table 3: Inhibition of Myofibroblast Differentiation

| Cell Type | Stimulant | Effect | Nintedanib Concentration | Reference |

| Human Lung Fibroblasts | TGF-β1 | Attenuation of myofibroblast differentiation | 1 μM | [8] |

| Human Tenon's Fibroblasts | TGF-β1 | Inhibition of α-SMA upregulation | 1 μM | [9] |

| Human Lung Fibroblasts | TGF-β1 | Decreased α-SMA gene expression | Not specified | [12] |

Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies used to assess the effects of Nintedanib on fibroblast activation.

Fibroblast Isolation and Culture

Primary human lung fibroblasts are isolated from lung tissue obtained from patients with fibrotic lung diseases (e.g., IPF) and non-fibrotic controls.[11] The tissue is minced and digested with enzymes such as collagenase and dispase. The resulting cell suspension is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[1] Fibroblasts are identified by their characteristic spindle-shaped morphology and expression of vimentin.[1]

Proliferation Assays

Fibroblast proliferation is commonly measured using a Bromodeoxyuridine (BrdU) incorporation assay.[4][10]

Generalized Protocol:

-

Seed fibroblasts in a 96-well plate and allow them to adhere.

-

Starve the cells in serum-free medium for 24 hours to synchronize their cell cycle.

-

Pre-incubate the cells with varying concentrations of Nintedanib for 30 minutes.[10]

-

Stimulate the cells with a mitogen such as PDGF-BB (e.g., 50 ng/mL) or FBS (e.g., 1%).[10]

-

Add BrdU to the wells and incubate for a defined period (e.g., 24-72 hours).[8]

-

Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add a substrate and measure the absorbance to quantify cell proliferation.

The following diagram illustrates a typical experimental workflow for assessing the effect of Nintedanib on fibroblast proliferation.

Caption: Workflow for a fibroblast proliferation assay.

Western Blotting for Protein Expression and Signaling

Western blotting is used to determine the expression levels of specific proteins and the phosphorylation status of signaling molecules.[7]

Generalized Protocol:

-

Culture and treat fibroblasts with Nintedanib and/or stimulants as described above.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-PDGFR, p-ERK, α-SMA, collagen).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensity using densitometry software.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

RT-qPCR is employed to measure the mRNA expression levels of genes involved in fibrosis.[7]

Generalized Protocol:

-

Treat fibroblasts as described previously.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers for target genes (e.g., COL1A1, FN1, ACTA2) and a reference gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[13]

Migration Assays

The effect of Nintedanib on fibroblast migration can be assessed using assays such as the Boyden chamber assay or a wound-healing (scratch) assay.[8]

Generalized Protocol (Boyden Chamber):

-

Seed fibroblasts in the upper chamber of a transwell insert with a porous membrane.

-

Place a chemoattractant (e.g., PDGF) in the lower chamber.

-

Add Nintedanib to the upper and/or lower chambers.

-

Incubate for a period to allow cells to migrate through the membrane.

-

Fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the migrated cells under a microscope.

Conclusion

Nintedanib (BIBF 1120) is a potent inhibitor of fibroblast activation, a key driver of fibrotic diseases. Its multi-targeted inhibition of PDGFR, FGFR, and VEGFR signaling pathways effectively reduces fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as the secretion of ECM proteins. The in-vitro data and experimental methodologies outlined in this guide provide a comprehensive overview of the anti-fibrotic mechanisms of Nintedanib. This understanding is crucial for the continued development and optimization of therapeutic strategies targeting fibroblast activation in fibrotic disorders. Future research should continue to explore the intricate molecular mechanisms of Nintedanib and its potential in combination therapies to further improve patient outcomes.

References

- 1. avalynpharma.com [avalynpharma.com]

- 2. Transcriptome fingerprinting of aberrant fibroblast activation unlocks effective therapeutics to tackle cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]

- 9. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

Nintedanib: A Technical Guide to its Role in Angiogenesis and Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib (B1663095) is a potent, orally available small-molecule triple angiokinase inhibitor that targets the primary drivers of angiogenesis and tumor progression: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3] By competitively binding to the ATP-binding pocket of these receptor tyrosine kinases, nintedanib effectively blocks downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, as well as the proliferation and migration of pericytes and vascular smooth muscle cells.[1][4] This multi-targeted approach not only disrupts the formation of new blood vessels that are essential for tumor growth and metastasis but can also exert direct anti-proliferative effects on tumor cells harboring genetic alterations in these signaling pathways.[5][6] This technical guide provides an in-depth overview of nintedanib's mechanism of action, detailed experimental protocols for its evaluation, and a summary of its preclinical and clinical efficacy in solid tumors.

Mechanism of Action: Targeting Key Angiogenic Pathways

Nintedanib's therapeutic efficacy stems from its simultaneous inhibition of three critical signaling pathways involved in angiogenesis and tumor growth.

VEGFR Signaling

The VEGF signaling pathway is a master regulator of both physiological and pathological angiogenesis.[7] Nintedanib potently inhibits VEGFR-1, -2, and -3, thereby abrogating the downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[7][8][9]

PDGFR Signaling

PDGF and its receptors are key regulators of pericyte and vascular smooth muscle cell recruitment and function, which are critical for the stabilization and maturation of newly formed blood vessels.[10][11] Nintedanib's inhibition of PDGFRα and PDGFRβ disrupts these processes, leading to destabilized and leaky tumor vasculature.[1][10]

FGFR Signaling

The FGF signaling pathway plays a crucial role in tumor cell proliferation, survival, and resistance to anti-angiogenic therapies.[12][13] By inhibiting FGFR 1-3, nintedanib can directly impede tumor cell growth and may overcome resistance mechanisms that arise from the upregulation of FGF signaling in response to VEGF-targeted therapies.[3][12]

The interconnected nature of these pathways means that their simultaneous inhibition by nintedanib can lead to a more comprehensive and durable anti-angiogenic and anti-tumor response.

Quantitative Data on Nintedanib's Efficacy

The following tables summarize the in vitro and in vivo efficacy of nintedanib across various cancer cell lines and tumor models.

In Vitro Inhibitory Activity of Nintedanib

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 34 |

| VEGFR-2 | 13-21 |

| VEGFR-3 | 13 |

| PDGFRα | 59 |

| PDGFRβ | 65 |

| FGFR-1 | 69 |

| FGFR-2 | 37 |

| FGFR-3 | 108 |

Data compiled from multiple sources.[1][6][14]

In Vitro Anti-proliferative Activity of Nintedanib

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H1703 | Non-Small Cell Lung Cancer | 0.01 |

| KatoIII | Gastric Cancer | 0.176 |

| AN3CA | Endometrial Carcinoma | 0.152 |

| MFM-223 | Breast Cancer | 0.108 |

| CNE-2 | Nasopharyngeal Carcinoma | 4.16 |

| HNE-1 | Nasopharyngeal Carcinoma | 5.62 |

| HONE-1 | Nasopharyngeal Carcinoma | 6.32 |

| MPM cells (range) | Malignant Pleural Mesothelioma | 1.6 - 5.9 |

Data compiled from multiple sources.[6][15]

In Vivo Anti-tumor Efficacy of Nintedanib in Xenograft Models

| Tumor Model | Cancer Type | Nintedanib Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| NCI-H1703 | Non-Small Cell Lung Cancer | 100 | 107 (tumor shrinkage) | [6] |

| Pancreatic Cancer (with gemcitabine) | Pancreatic Cancer | - | -12.4 (tumor shrinkage) | [16] |

| LS174T | Colorectal Cancer | 50 | Significant reduction | [17][18] |

| LS174T | Colorectal Cancer | 100 | Significant reduction | [17][18] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic and anti-tumor effects of nintedanib.

Cell Viability Assays (MTT and SRB)

Objective: To determine the cytotoxic and anti-proliferative effects of nintedanib on cancer cell lines.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol: [3][19][20][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of nintedanib (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. SRB (Sulforhodamine B) Assay Protocol: [1][5][8][22][23]

-

Cell Seeding and Drug Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After drug treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Staining: Wash the plates with water and air dry. Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of nintedanib on the phosphorylation of key downstream signaling proteins.[3][9][24][25]

-

Cell Treatment and Lysis: Treat cultured cells with nintedanib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of ERK, Akt, and other relevant proteins overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of nintedanib in a living organism.[15][17][18][26]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Nintedanib Administration: Administer nintedanib orally via gavage at a predetermined dose and schedule (e.g., 50-100 mg/kg, daily). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint and Tissue Collection: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Plot tumor growth curves and calculate the tumor growth inhibition (TGI).

Immunohistochemistry for Microvessel Density (MVD)

Objective: To quantify the effect of nintedanib on tumor angiogenesis.[27][28][29][30]

-

Tissue Preparation: Fix the excised tumors in formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval.

-

Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with a primary antibody against the endothelial cell marker CD31.

-

Detection: Incubate with a secondary antibody and a detection reagent (e.g., DAB). Counterstain with hematoxylin.

-

Image Acquisition and Analysis: Scan the slides to create whole-slide images. Identify "hot spots" of high vascularity.

-

Quantification: Count the number of CD31-positive vessels in several high-power fields. Express MVD as the average number of vessels per unit area (e.g., vessels/mm²).

Conclusion